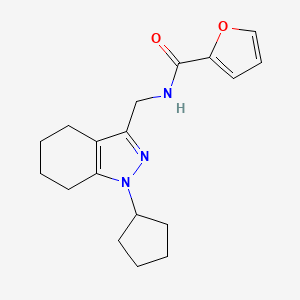

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

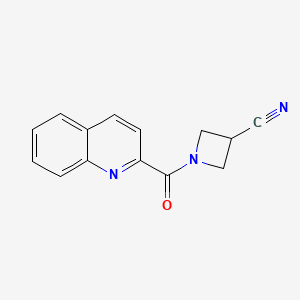

“N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide” is a chemical compound that contains an indazole moiety . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature . It has aroused great interest due to its wide variety of biological properties .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl group, a tetrahydro-1H-indazol group, and a furan-2-carboxamide group. The indazole moiety is a nitrogen-containing heterocycle .Scientific Research Applications

Anti-Inflammatory Applications

The indazole moiety, which is a core structure in the compound , has been associated with significant anti-inflammatory properties. Research indicates that derivatives of indazole can be synthesized and screened for their in vivo anti-inflammatory potential in models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema . This suggests that our compound could be explored for its efficacy in reducing inflammation, potentially contributing to the treatment of conditions like arthritis.

Antimicrobial Activity

Indazole derivatives have also been noted for their antimicrobial activity. The structural diversity of the indazole nucleus allows for the synthesis of compounds that can be potent against a variety of microbial strains. This opens up possibilities for the compound to be used in the development of new antimicrobial agents that could help combat resistant bacterial infections .

Anti-Cancer Research

The compound’s indazole core has been linked to antiproliferative activities against various tumor cell lines. This includes clinically isolated cancer types such as leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers . Therefore, it could be valuable in the synthesis of new chemotherapeutic agents.

Hypoglycemic Effects

Indazole derivatives have shown potential in exerting hypoglycemic effects, which could be beneficial in the management of diabetes. By exploring the compound’s ability to modulate blood sugar levels, it could lead to the development of novel antidiabetic medications .

Antiprotozoal Properties

The structural framework of indazole is conducive to antiprotozoal activity, which could be harnessed in the treatment of protozoal infections. The compound could be a candidate for creating drugs that target diseases caused by protozoan parasites .

Antihypertensive Potential

Indazole-based compounds have been investigated for their role in blood pressure regulation. Given the compound’s similarity to these structures, it could be studied for its potential use in antihypertensive drugs, which are crucial for managing conditions like hypertension .

COX-2 Inhibition and Osteoarthritis

Some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), which plays a role in the inflammatory process of osteoarthritis. By examining the compound’s effect on COX-2 and related mediators in osteoarthritis cartilage, it could contribute to the development of new treatments for this degenerative joint disease .

Neuroprotective Effects

Research into indazole derivatives has also touched upon their potential neuroprotective effects. This could mean that the compound may have applications in protecting neuronal cells from damage or death, which is significant in the context of neurodegenerative diseases .

Mechanism of Action

Target of Action

Indazole derivatives have been found to interact with a variety of targets, includingCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The inhibition, regulation, and/or modulation of the aforementioned kinases could play a role in these activities .

Biochemical Pathways

The inhibition of chk1, chk2, and sgk kinases could potentially affect various cellular processes, including cell cycle progression, dna repair, and response to stress .

Pharmacokinetics

The compound’s physical form is reported to be an oil , which could potentially influence its absorption and distribution in the body.

Result of Action

The wide range of biological activities exhibited by indazole derivatives suggests that they could potentially have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c22-18(17-10-5-11-23-17)19-12-15-14-8-3-4-9-16(14)21(20-15)13-6-1-2-7-13/h5,10-11,13H,1-4,6-9,12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYZLBCKTCWEJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2875058.png)

![Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2875063.png)

![1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one](/img/structure/B2875064.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2875065.png)

![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione](/img/no-structure.png)

![tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B2875072.png)

![1-[(2,6-dichloropyridin-3-yl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B2875077.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2875078.png)